SR-4370

Vue d'ensemble

Description

SR-4370 is a potent and selective inhibitor of histone deacetylases (HDACs), specifically targeting HDAC1, HDAC2, HDAC3, HDAC6, and HDAC8. It has shown significant cytotoxicity against breast cancer cells (MDA-MB-231) and is being explored for its potential therapeutic applications in various cancers .

Applications De Recherche Scientifique

SR-4370 has a wide range of scientific research applications:

Safety and Hazards

Orientations Futures

Mécanisme D'action

Mode of Action

SR-4370 acts by inhibiting the enzymatic activity of HDAC1, HDAC2, and HDAC3 . By doing so, it prevents the deacetylation of histones, leading to a more relaxed chromatin structure and altered gene expression . This results in the downregulation of certain oncogenic networks, including the Androgen Receptor (AR) signaling pathway and the MYC oncogenic network .

Biochemical Pathways

The inhibition of HDACs by this compound affects several biochemical pathways. Most notably, it suppresses AR signaling, which is critical for the progression of prostate cancer . Additionally, it downregulates the MYC oncogenic network, which is involved in cell cycle regulation, metabolism, and cellular proliferation .

Result of Action

The molecular and cellular effects of this compound’s action include the suppression of AR signaling and the downregulation of AR target genes and the MYC oncogenic network . This leads to a marked reduction in prostate cancer cell proliferation in vitro and tumor growth in vivo .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. This suggests that this compound may be a safe and clinically applicable treatment for advanced prostate cancer refractory to current frontline treatments .

Analyse Biochimique

Biochemical Properties

SR-4370 has been found to exhibit low micromolar to nanomolar potency against HDACs 1-3 . These enzymes play a crucial role in the regulation of gene expression by removing acetyl groups from histone proteins, thereby allowing the histones to wrap the DNA more tightly. By inhibiting these enzymes, this compound can alter the state of gene expression in cells .

Cellular Effects

In cellular studies, this compound has been shown to markedly suppress androgen receptor (AR) signaling and prostate cancer (PCa) cell proliferation in vitro . It also downregulates AR, AR variants, and AR target genes, as well as the MYC oncogenic network .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to HDACs 1-3 and inhibiting their activity . This inhibition alters the state of histone acetylation, leading to changes in gene expression. Specifically, it has been shown to downregulate the expression of AR and its target genes, which are critical for the progression of PCa .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings. It has been shown to have long-term effects on cellular function, including the suppression of AR signaling and PCa cell proliferation

Dosage Effects in Animal Models

In animal models, specifically PCa xenograft models, this compound has been shown to effectively suppress tumor growth . It was well-tolerated and did not cause observable adverse effects as judged by body weight and blood chemistry tests of treated mice

Metabolic Pathways

As an HDAC inhibitor, it is known to affect the acetylation state of histones, which is a key process in the regulation of gene expression .

Subcellular Localization

As an HDAC inhibitor, it is likely to be found in the nucleus where it can interact with histones to affect gene expression .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

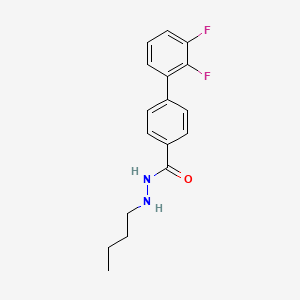

The synthesis of SR-4370 involves the preparation of 2’,3’-difluoro-[1,1’-biphenyl]-4-carboxylic acid, followed by its conversion to 2-butylhydrazide. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and ethanol, with the final product being purified to achieve a high degree of purity .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The compound is typically stored at -20°C to maintain its stability over long periods .

Analyse Des Réactions Chimiques

Types of Reactions

SR-4370 primarily undergoes inhibition reactions with HDAC enzymes. It does not typically participate in oxidation, reduction, or substitution reactions under standard conditions .

Common Reagents and Conditions

The common reagents used in the synthesis of this compound include 2’,3’-difluoro-[1,1’-biphenyl]-4-carboxylic acid and butylhydrazine. The reactions are carried out in solvents like DMSO and ethanol, with purification steps involving crystallization or chromatography .

Major Products Formed

The major product formed from the synthesis of this compound is the compound itself, with high purity levels achieved through careful purification processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

Entinostat: Another HDAC inhibitor that targets HDAC1, HDAC2, and HDAC3.

Vorinostat: A broad-spectrum HDAC inhibitor used in the treatment of cutaneous T-cell lymphoma.

Panobinostat: An HDAC inhibitor used in combination with other therapies for the treatment of multiple myeloma.

Uniqueness of SR-4370

This compound is unique in its high selectivity for HDAC1, HDAC2, and HDAC3, with low micromolar to nanomolar potency. This selectivity reduces the likelihood of off-target effects and enhances its therapeutic potential in treating specific cancers, such as prostate and breast cancer .

Propriétés

IUPAC Name |

N'-butyl-4-(2,3-difluorophenyl)benzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F2N2O/c1-2-3-11-20-21-17(22)13-9-7-12(8-10-13)14-5-4-6-15(18)16(14)19/h4-10,20H,2-3,11H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSQKWTZHYXRTBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNNC(=O)C1=CC=C(C=C1)C2=C(C(=CC=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: SR-4370 is a benzoylhydrazide-based molecule that acts as a potent and selective inhibitor of class I HDACs, specifically HDAC1, HDAC2, and HDAC3 [, ]. In the context of prostate cancer, this compound disrupts the androgen receptor (AR) signaling pathway, a critical driver of prostate cancer cell growth and survival.

- Downregulating AR and AR-V7 expression: this compound reduces the levels of both the full-length AR and its constitutively active variant AR-V7, which contributes to castration-resistant prostate cancer. []

- Suppressing AR target gene expression: By inhibiting AR signaling, this compound effectively reduces the expression of genes regulated by the androgen receptor, thereby inhibiting prostate cancer cell proliferation. []

A: The enhanced efficacy observed with the combination of this compound and entinostat stems from their distinct chemical structures and potentially complementary mechanisms of targeting class I HDACs [, ]. Although both compounds inhibit the same class of HDACs, their distinct chemical structures likely result in different binding interactions and potentially affect a broader range of downstream targets. This broadened target engagement could explain the observed synergistic effects:

- Profound suppression of lipid metabolism: Studies using global lipidomics have revealed that this compound, particularly in combination with entinostat, potently inhibits lipid production in various cancer cells []. This suggests that targeting lipid metabolism through combined HDAC inhibition could be a promising anticancer strategy.

- Enhanced activation of cell death pathways: The combination of this compound and entinostat more effectively activates cell death signaling pathways compared to either compound alone, contributing to enhanced tumor suppression [].

A: Preclinical studies using xenograft mouse models of prostate cancer have demonstrated the therapeutic potential of this compound, especially in combination with entinostat []. Key findings from these studies include:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(2-Pyrrolidin-1-ylethoxy)phenyl]-3-[3-(trifluoromethyl)phenyl]iminoindol-2-one](/img/structure/B610897.png)

![8-[1-[4-(2,4,5-trifluorophenyl)piperazin-1-yl]propan-2-yl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride](/img/structure/B610899.png)